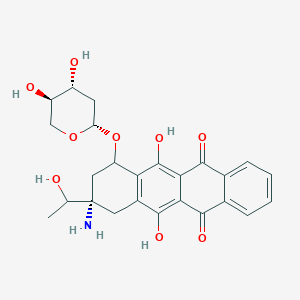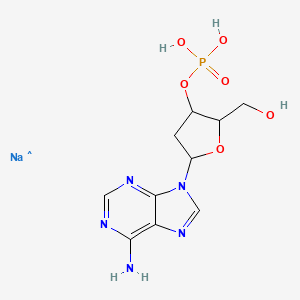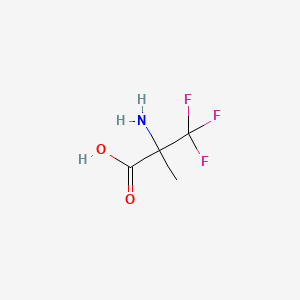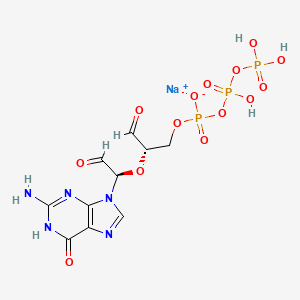
Guanosine 5'-triphosphate,periodate oxidized sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-triphosphate, periodate oxidized sodium salt is a chemical compound with the molecular formula C10H14N5NaO14P3 . It is a product used for proteomics .
Molecular Structure Analysis
The molecular structure of Guanosine 5’-triphosphate, periodate oxidized sodium salt is represented by the formula C10H14N5NaO14P3 . It has the guanine nucleobase attached to the 1’ carbon of the ribose and it has the triphosphate moiety attached to ribose’s 5’ carbon .Chemical Reactions Analysis
Guanosine 5’-triphosphate (GTP) is involved in various biological functions such as cell signaling by activation of GTP-binding proteins, RNA and protein synthesis, and production of cyclic guanosine monophosphate (cGMP), a secondary messenger . It is also used as a source of energy for protein synthesis and gluconeogenesis .Physical And Chemical Properties Analysis
Guanosine 5’-triphosphate, periodate oxidized sodium salt is a white powder that is soluble in water . Its molecular weight is 544.15 .Aplicaciones Científicas De Investigación
RNA Polymerases Substrate
Guanosine 5′-triphosphate (GTP), a purine trinucleotide, is a substrate for RNA polymerases . This means it is used in the synthesis of RNA, a crucial process in gene expression.
G-Protein Coupled Receptor (GPCR) GTPases
GTP is also a substrate for a wide range of GTPase including G-protein coupled receptor (GPCR) GTPases . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. Binding of a signaling molecule to a GPCR results in GTP binding and GTPase activation.
Cell Signaling and Cycling
GTP is involved in cell signaling and cycling associated with guanine nucleotide exchange factors (GEF) . These are proteins or protein domains that stimulate the release of GDP to allow binding of GTP resulting in activation of GTPase.
Proteomics Research
Guanosine 5’-triphosphate, periodate oxidized sodium salt is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Preparation of Modified Platination Reagents
Guanosine 5′-triphosphate sodium salt hydrate has been used in the preparation of horseradish peroxidase (HRP)-modified platination reagents . These reagents are used in various biochemical research applications.
Inhibition of Transglutaminase
Guanosine 5′-triphosphate sodium salt hydrate is used in in vitro inhibition of transglutaminase (tTG) . tTG is an enzyme that in humans is encoded by the TGM2 gene, and it is involved in the crosslinking of proteins and the conjugation of polyamines to proteins.
Mecanismo De Acción
GTP functions as a carrier of phosphates and pyrophosphates involved in channeling chemical energy into specific biosynthetic pathways . It activates the signal transducing G proteins which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades .
Propiedades
IUPAC Name |
sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O14P3.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)27-5(1-16)3-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIUTIYREXVACK-KGZKBUQUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@@H](C=O)O[C@@H](COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO14P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746723 |
Source


|
| Record name | sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
CAS RN |
103192-45-6 |
Source


|
| Record name | sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


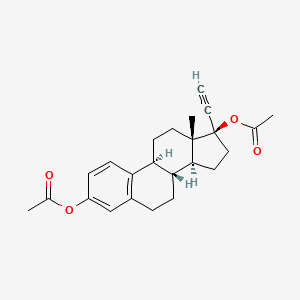
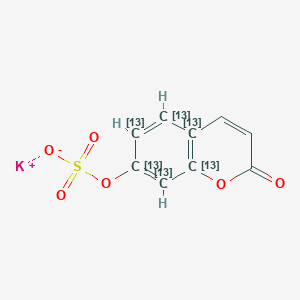
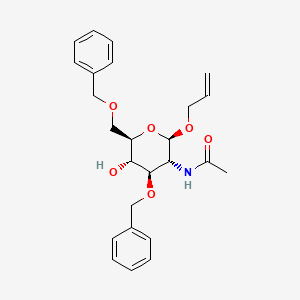

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)
